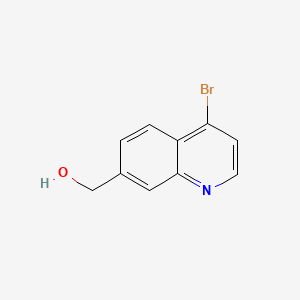

(4-Bromoquinolin-7-yl)methanol

Description

(4-Bromoquinolin-7-yl)methanol is a brominated quinoline derivative with a hydroxymethyl (-CH$2$OH) substituent at the 7-position of the quinoline ring and a bromine atom at the 4-position. Its molecular formula is C${10}$H$_8$BrNO, with a molecular weight of 238.08 g/mol. The quinoline scaffold, a bicyclic aromatic system containing a benzene ring fused to a pyridine ring, confers unique electronic and steric properties. The bromine atom enhances electrophilic substitution reactivity, while the hydroxymethyl group enables hydrogen bonding and participation in condensation or esterification reactions . This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor for heterocyclic compounds or bioactive molecules.

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

(4-bromoquinolin-7-yl)methanol |

InChI |

InChI=1S/C10H8BrNO/c11-9-3-4-12-10-5-7(6-13)1-2-8(9)10/h1-5,13H,6H2 |

InChI Key |

MFWFFJYKWZPXGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1CO)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromoquinolin-7-yl)methanol typically involves the bromination of quinoline derivatives followed by hydroxymethylation. One common method includes the use of N-bromosuccinimide (NBS) for bromination and subsequent hydroxymethylation using formaldehyde in the presence of a base .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and hydroxymethylation reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Bromoquinolin-7-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted quinoline.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products:

Oxidation: Formation of 4-bromoquinoline-7-carboxylic acid.

Reduction: Formation of 4-hydroquinoline-7-ylmethanol.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromoquinolin-7-yl)methanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-Bromoquinolin-7-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

(4-Bromophenyl)methanol

Molecular Formula : C$7$H$7$BrO

Molecular Weight : 187.04 g/mol

Structure : A benzene ring with a bromine atom at the 4-position and a hydroxymethyl group (-CH$_2$OH) at the 1-position .

| Property | (4-Bromoquinolin-7-yl)methanol | (4-Bromophenyl)methanol |

|---|---|---|

| Aromatic System | Quinoline (benzene + pyridine) | Benzene |

| Polarity | Higher (due to N-heteroatom) | Moderate |

| Reactivity | Electrophilic substitution at C4; nucleophilic reactions via -CH$_2$OH | Electrophilic substitution at C4; esterification via -CH$_2$OH |

| Applications | Pharmaceutical intermediates | Solvent, organic synthesis intermediate |

Key Differences :

- The quinoline nitrogen in this compound increases polarity and enables coordination with metals or participation in acid-base reactions, unlike the purely hydrocarbon-based (4-Bromophenyl)methanol.

- The pyridine ring in quinoline derivatives can stabilize charge-separated intermediates, enhancing reactivity in cross-coupling reactions .

7-Chloroquinoline Derivatives

Example: 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline Structure: A quinoline ring with a chlorine atom at the 7-position and a pyrrolidine substituent at the 4-position .

| Property | This compound | 7-Chloroquinoline Derivatives |

|---|---|---|

| Substituent | -CH$_2$OH at C7, Br at C4 | Varied (e.g., amines, halides) |

| Bioactivity | Underexplored | Antimalarial, antimicrobial |

| Synthetic Utility | Hydroxymethyl enables functionalization | Amine groups facilitate drug design |

Key Differences :

- The hydroxymethyl group in this compound offers a versatile handle for derivatization (e.g., oxidation to carboxylic acids or formation of esters), whereas 7-chloroquinoline derivatives often rely on halogen displacement for further modifications .

4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid Derivatives

Example: 3-(4-Bromophenyl)-5-carboxy-6-acetylcyclohexen-1-one Structure: Cyclohexenone ring fused with bromophenyl and acetyl groups, synthesized via Michael addition in methanol .

| Property | This compound | Cyclohexenone Derivatives |

|---|---|---|

| Core Structure | Aromatic quinoline | Non-aromatic cyclohexenone |

| Reactivity | Aromatic electrophilic substitution | Conjugate addition, cyclization |

| Applications | Heterocyclic precursor | Key intermediates for fused rings |

Key Differences :

- The quinoline system’s aromaticity favors planar transition states in reactions, while cyclohexenone derivatives undergo ring-opening or ketone-based transformations .

Research Findings and Trends

- Synthetic Pathways: this compound’s hydroxymethyl group is strategically positioned for nucleophilic reactions, contrasting with halogenated quinolines that require harsh conditions for substitution .

- Hydrogen Bonding: The -CH$_2$OH group enhances solubility in polar solvents and stabilizes crystal packing via intermolecular H-bonds, similar to observations in chromenone derivatives .

- Toxicity Considerations: While methanol itself is highly toxic (LD$_{50}$ ~ 5 g/kg in rats), its integration into larger aromatic systems like this compound likely reduces volatility and absorption risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.